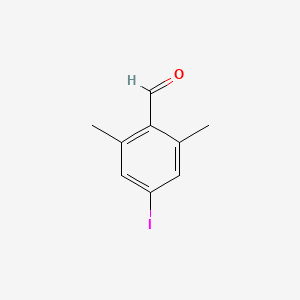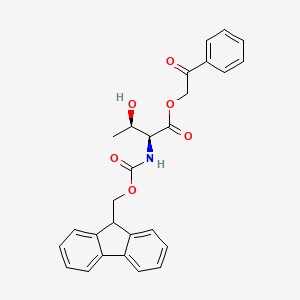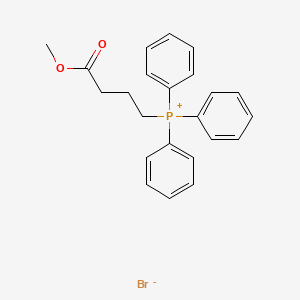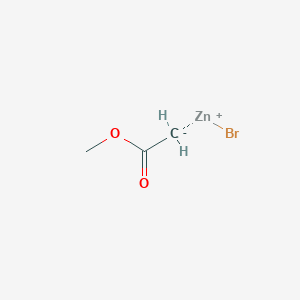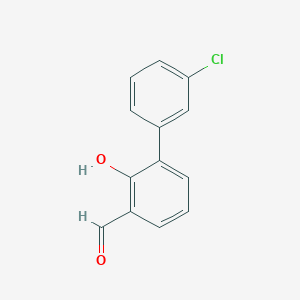
6-(3-Chlorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chlorophenyl)-2-formylphenol, 95% (6-CPF-95) is an aromatic compound with a variety of applications in scientific research. It is an important intermediate in the synthesis of a range of organic compounds and is used in a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
6-(3-Chlorophenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It is widely used in organic synthesis to produce a range of compounds, such as pharmaceuticals, dyes, and fragrances. It is also used in biochemical and physiological experiments to study the effects of compounds on biological systems. For example, 6-(3-Chlorophenyl)-2-formylphenol, 95% has been used to study the effects of compounds on the metabolism of drugs, the metabolism of hormones, and the regulation of enzyme activity.
Mécanisme D'action
The exact mechanism of action of 6-(3-Chlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound interacts with various proteins and enzymes in the body, resulting in changes in the activity of those proteins and enzymes. This can lead to changes in the metabolic pathways of drugs and hormones, as well as changes in the regulation of enzyme activity.
Biochemical and Physiological Effects
6-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, hormones, and other compounds. It has also been shown to have anti-inflammatory and anti-oxidant effects. In addition, it has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-Chlorophenyl)-2-formylphenol, 95% is a relatively safe and easy to use compound for laboratory experiments. It is non-toxic and has a low boiling point, making it easy to handle and store. Furthermore, it is relatively inexpensive and readily available. However, it is important to note that 6-(3-Chlorophenyl)-2-formylphenol, 95% is not approved for human use and should only be used in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 6-(3-Chlorophenyl)-2-formylphenol, 95%. It could be used to study the effects of compounds on other biological systems, such as the immune system. It could also be used to develop new drugs and therapies for a variety of diseases. Additionally, it could be used to study the mechanisms of action of various compounds, such as hormones and drugs. Finally, it could be used to develop new methods for synthesizing organic compounds.
Méthodes De Synthèse
6-(3-Chlorophenyl)-2-formylphenol, 95% is synthesized by a three-step process, starting with the reaction of 3-chlorobenzoic acid with formaldehyde in the presence of a catalyst. This reaction produces 6-chloro-2-formylphenol, which is then reacted with sodium hydroxide, forming 6-chloro-2-hydroxy-phenol. Finally, the product is oxidized with nitric acid to yield 6-(3-Chlorophenyl)-2-formylphenol, 95%. This method is simple and efficient, and it yields a high purity product.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-15)13(12)16/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDRIHGXANBKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452207 |
Source


|
| Record name | 6-(3-CHLOROPHENYL)-2-FORMYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343603-88-3 |
Source


|
| Record name | 6-(3-CHLOROPHENYL)-2-FORMYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

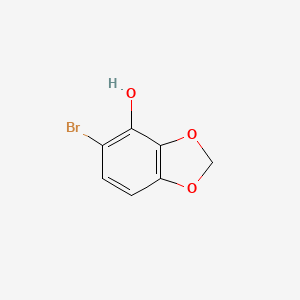
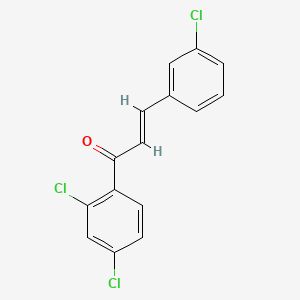



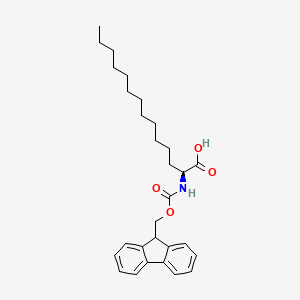

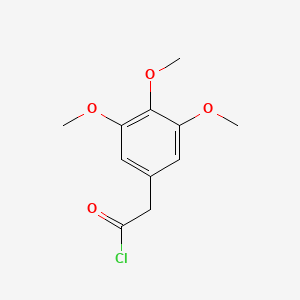
![2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine](/img/structure/B6317227.png)

